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molecular formula C14H12N2O B8564804 5-Methylamino-2-phenyl-benzoxazole

5-Methylamino-2-phenyl-benzoxazole

Cat. No. B8564804
M. Wt: 224.26 g/mol
InChI Key: XMZYXESXSLSCMM-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve (2-phenyl-benzoxazol-5-yl-methyl)-carbamic acid 2-trimethylsilanyl-ethyl ester (0.4, 0.99 mmol) in anhydrous THF (5 mL) and treat with 1M tetrabutylammonium fluoride in THF (1.5 mL, 1.54 mmol). Heat the mixture at reflux for 30 min evaporate the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.1 g, 27%).
Name
(2-phenyl-benzoxazol-5-yl-methyl)-carbamic acid 2-trimethylsilanyl-ethyl ester
Quantity
0.99 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CCOC(=O)NC[C:9]1[CH:10]=[CH:11][C:12]2[O:16][C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:14][C:13]=2[CH:23]=1.[F-].[CH2:28]([N+:32](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH3:28][NH:32][C:9]1[CH:10]=[CH:11][C:12]2[O:16][C:15]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[N:14][C:13]=2[CH:23]=1 |f:1.2|

Inputs

Step One
Name
(2-phenyl-benzoxazol-5-yl-methyl)-carbamic acid 2-trimethylsilanyl-ethyl ester
Quantity
0.99 mmol
Type
reactant
Smiles
C[Si](CCOC(NCC=1C=CC2=C(N=C(O2)C2=CC=CC=C2)C1)=O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
purify by SCX chromatography

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=CC2=C(N=C(O2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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